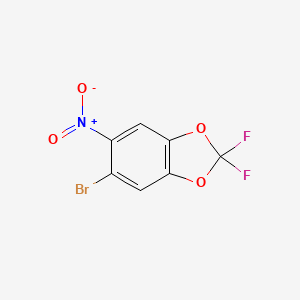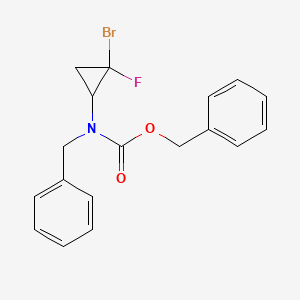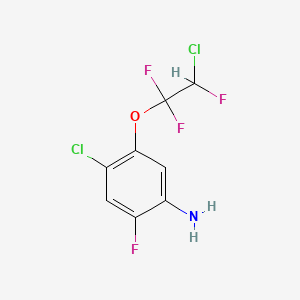
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkyl iodide with a nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the fluorinated carbon chain.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while reduction reactions typically produce fluorinated amines.
科学的研究の応用
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of complex fluorinated molecules.
Biology: In the study of fluorinated compounds’ interactions with biological systems.
Industry: Used in the production of specialty chemicals, including surfactants and coatings.
作用機序
The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another fluorinated iodide with a different carbon chain length.
Uniqueness
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is unique due to the combination of its nitrile group and extensive fluorination, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
特性
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9IN/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMVRXPTWBYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)









![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)


![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
